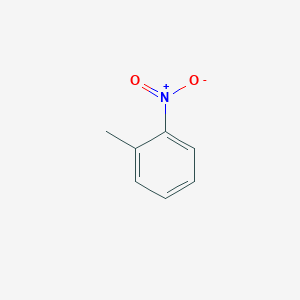

2-Nitrotoluene

Cat. No. B074249

Key on ui cas rn:

1321-12-6

M. Wt: 137.14 g/mol

InChI Key: PLAZTCDQAHEYBI-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06020379

Procedure details

The toluene derivative (1) is charged with concentrated sulfuric acid and potassium nitrate (reaction 11) to obtain the 2-nitro toluene (m), which subsequently is reduced (reaction 12) with hydrogen on palladium/charcoal to the amine (n). The methyl group of the amine (n) is brominated with bromine under illumination (reaction 13). The brominated aniline (o) is charged (reaction 14) with triphenylphosphine in dimethylformamide to give the phosphonium salt (p), which undergoes a Wittig reaction (reaction 15) with n-butyl-lithium and the aldehyde R7 --C(O)H. The ethylene-substituted aniline (q) is reduced with hydrogen over palladiurn-charcoal to the ethyl-substituted aniline (r) (reaction 16), which is further allowed to react with NaNO2 and H2SO4, followed by copper cyanide, and is then heated with formic acid over Raney-nickel to obtain the aldehyde (a) (reaction 18). The ethylene-substituted aniline (q) can also be charged with NaNO2 and H2SO4, followed by copper cyanide (reaction 17), which is then heated with formic acid over Raney-nickel (reaction 19) to give the ethylene-substituted aldehyde (a).

Name

potassium nitrate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

S(=O)(=O)(O)O.[N+:6]([O-:9])([O-])=[O:7].[K+].[C:11]1([CH3:17])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>>[N+:6]([C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=1[CH3:17])([O-:9])=[O:7] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

|

Name

|

potassium nitrate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])[O-].[K+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[N+](=O)([O-])C1=C(C=CC=C1)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |